4H-1,3-Oxazin-4-one is a heterocyclic compound characterized by a six-membered ring containing one nitrogen and one oxygen atom. This compound is part of a broader class of oxazines, which are nitrogen-containing cyclic compounds. The structure of 4H-1,3-oxazin-4-one includes a carbonyl group (C=O) at the 4-position of the oxazine ring, contributing to its chemical reactivity and potential applications in various fields, including medicinal chemistry and material science.
4H-1,3-Oxazin-4-one can be synthesized through various methods, typically involving the reaction of ortho-substituted phenols with urea or related compounds. It falls under the classification of heterocycles, specifically oxazines, which are known for their diverse biological activities and utility in drug development.
The synthesis of 4H-1,3-oxazin-4-one has been achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, such as temperature and time, to optimize yields. For instance, reactions may be conducted at temperatures around 100 °C for several hours or under microwave conditions for shorter durations .
The molecular structure of 4H-1,3-oxazin-4-one consists of a six-membered ring with the following features:
The molecular formula for 4H-1,3-oxazin-4-one is with a molecular weight of approximately 113.10 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm its structure.
4H-1,3-Oxazin-4-one participates in various chemical reactions due to its electrophilic carbonyl group:
The reactivity of 4H-1,3-oxazin-4-one is influenced by substituents on the oxazine ring and the nature of the nucleophile involved in the reaction. The choice of solvent and temperature can significantly affect reaction pathways and product distribution.
The mechanism by which 4H-1,3-oxazin-4-one exerts its effects in biological systems often involves its interaction with specific biological targets, such as enzymes or receptors. The carbonyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding or other non-covalent interactions.
Research indicates that derivatives of 4H-1,3-oxazin-4-one exhibit various biological activities, including antimicrobial and anticancer properties. The precise mechanism may vary depending on the specific derivative and target but generally involves modulation of enzyme activity or interference with cellular signaling pathways.
Spectroscopic data such as NMR and IR provide insights into functional groups present and confirm structural identity. For instance:
4H-1,3-Oxazin-4-one derivatives have found applications in:
Research continues to explore new derivatives for enhanced efficacy against various diseases, particularly in cancer therapy and antimicrobial applications.
The chemical exploration of 4H-1,3-oxazin-4-ones began with pioneering work by Heller and Fiesselmann in 1902, who first synthesized 2-aryl-4H-benzo[d][1,3]oxazin-4-ones via condensation of anthranilic acids with aroyl chlorides in pyridine [3]. This method established the core architecture of these heterocycles, featuring a reactive bicyclic system with electrophilic sites at C-2 and C-4 (Figure 1). Subsequent mid-20th century innovations expanded the synthetic repertoire, including:
Table 1: Evolution of Key Synthetic Methods for 4H-1,3-Oxazin-4-ones
Time Period | Methodology | Key Innovation | Representative Product |
---|---|---|---|
1902 | Aroyl chloride condensation | First access to 2-aryl derivatives | 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one |
1950s-1980s | Orthoester cyclization | Acid-catalyzed ring formation | 2-Methyl-4H-benzo[d][1,3]oxazin-4-one |
2000s | Palladium-catalyzed carbonylation | Heterocyclization under mild conditions | 2-Amino-6-bromo-4H-benzo[e][1,3]oxazin-4-one [5] |
These foundational strategies enabled the systematic study of ring reactivity, revealing susceptibility to nucleophilic attack at C-4 and electrophilic substitution at C-6/C-8 positions, which later informed rational derivatization for biological applications [6] [9].
The inherent electrophilicity of the 4H-1,3-oxazin-4-one core, combined with its hydrogen-bonding capabilities, facilitates targeted interactions with biological macromolecules. This has positioned it as a privileged scaffold in medicinal chemistry:
Table 2: Bioactive 4H-1,3-Oxazin-4-one Derivatives and Targets
Biological Target | Compound Structure | Activity | Mechanistic Insight |
---|---|---|---|
PI3Kβ kinase | 2-Morpholino-8-acetyl-6-methyl-4H-benzo[e][1,3]oxazin-4-one | IC₅₀ = 8 nM | Binds ATP pocket via hinge hydrogen bonds |
Caspase proteases | 7-Nitro-2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | Apoptotic index: 68% | Competitive inhibition at catalytic site |
Pancreatic lipase | CETILISTAT analog | IC₅₀ = 0.8 µM | Acylation of Ser152 residue |
The trajectory of 4H-1,3-oxazin-4-ones from structurally intriguing heterocycles to precision therapeutic candidates reflects methodological and conceptual advances:
Table 3: Impact of Electronic Properties on 4H-1,3-Oxazin-4-one Formation
Anthranilic Acid Substituent | Electronic Effect | Dominant Product | Yield (%) |
---|---|---|---|
4-OMe | Strong electron-donating | 4H-Oxazin-4-one | 85 |
5-NO₂ | Strong electron-withdrawing | Dihydro analog | 72 |
6-Cl | Moderate electron-withdrawing | Mixture | 65 |
Pyridine-3-carboxylic acid | Highly electron-deficient | No reaction | <5 |
The integration of computational modeling has further refined design principles. Docking simulations of 2-(2-hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one with antioxidant enzymes identified optimal dihedral angles for free-radical scavenging, explaining structure-activity disparities versus inactive analogs [8]. Contemporary research focuses on in silico-guided hybridization, such as embedding the oxazinone core within kinase-directed scaffolds like quinazolines, enhancing binding specificity for oncology targets [6] [9]. This evolution from empirical observation to predictive design underscores the scaffold’s enduring utility in addressing unmet therapeutic needs.
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: